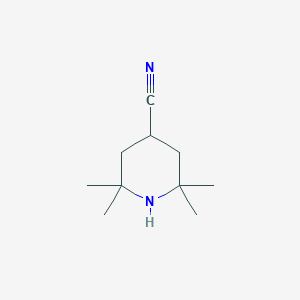

2,2,6,6-Tetramethyl-4-cyanopiperidine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXGFDUBRWFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070695 | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-90-3 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2,2,6,6 Tetramethyl 4 Cyanopiperidine

Reactions at the Cyano Group

The nitrile functional group is a valuable synthon in organic chemistry, capable of undergoing various transformations to produce a wide range of other functional groups. nih.gov

Nitrile Hydrolysis and Amide/Carboxylic Acid Formation

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid. byjus.comlibretexts.org This transformation can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.org The initially formed amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.orglibretexts.org

In base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521). libretexts.orgyoutube.com The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.org The reaction first produces an amide, which is subsequently hydrolyzed to the salt of the carboxylic acid (e.g., a sodium salt) and ammonia (B1221849). libretexts.orgyoutube.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

| Catalyst | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid | Dilute HCl, H₂O, Heat | Amide | Carboxylic Acid |

Reduction of the Cyano Group to Primary Amines

The cyano group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and economical method, employing catalysts like Raney nickel, palladium black, or platinum dioxide under hydrogen pressure. wikipedia.org However, this method can sometimes lead to the formation of secondary and tertiary amines as byproducts through the reaction of the intermediate imine with the product amine. wikipedia.org

For laboratory-scale synthesis, chemical reducing agents are frequently used. Lithium aluminum hydride (LiAlH₄) in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is a powerful and effective reagent for reducing nitriles to primary amines. researchgate.net Other reagents like diborane (B8814927) and sodium borohydride (B1222165) in the presence of cobalt chloride also facilitate this transformation. wikipedia.orgresearchgate.net More recently, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride has been shown to reduce a wide variety of nitriles to primary amines in excellent yields. organic-chemistry.orgnih.gov

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reagent System | Typical Conditions | Selectivity |

|---|---|---|

| H₂ / Raney Ni | Elevated pressure and temperature | Can produce secondary/tertiary amines |

| LiAlH₄ | Anhydrous ether (THF or Et₂O) | High yield of primary amine |

| NaBH₄ / CoCl₂ | Laboratory scale convenience | Good for many substrates |

Nucleophilic Additions to the Nitrile (e.g., Grignard, organolithium reagents)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are strong nucleophiles that readily add to the electrophilic carbon of the nitrile group. masterorganicchemistry.comleah4sci.com This reaction provides an effective route for the synthesis of ketones. leah4sci.com

The reaction mechanism involves the nucleophilic attack of the carbanion-like R-group from the organometallic reagent on the nitrile carbon, breaking the pi-bond and forming an intermediate imine anion (as a magnesium or lithium salt). libretexts.orgleah4sci.com This intermediate is stable until a hydrolytic workup is performed. libretexts.org Subsequent hydrolysis, typically with aqueous acid, converts the imine into a ketone, with the nitrogen atom being eliminated as ammonia. libretexts.orgleah4sci.com It is crucial to perform the reaction under anhydrous conditions as Grignard and organolithium reagents are strong bases and will react with water. leah4sci.com

Reaction Scheme: Grignard Reaction with a Nitrile

Addition: R'-C≡N + R-MgX → (R')(R)C=N-MgX

Hydrolysis: (R')(R)C=N-MgX + H₃O⁺ → (R')(R)C=O + NH₃ + Mg²⁺ + X⁻

This method is particularly useful for forming new carbon-carbon bonds and constructing more complex molecular frameworks from the 2,2,6,6-tetramethyl-4-cyanopiperidine scaffold. nih.gov

Formation of Tetrazoles and Other Heterocycles from the Nitrile

The nitrile group serves as a key precursor for the synthesis of various nitrogen-containing heterocycles, most notably tetrazoles. nih.gov Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. nih.gov They are often considered bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide (NaN₃) or azidotrimethylsilane. nih.govnih.gov The reaction is often facilitated by a Lewis acid catalyst (e.g., zinc chloride, aluminum chloride) or by using trialkyltin azides. google.com The reaction involves the addition of the azide ion to the nitrile, followed by cyclization. nih.gov This method is a versatile and widely used approach for incorporating the tetrazole moiety into molecular structures. organic-chemistry.org

Reactivity of the Hindered Piperidine (B6355638) Nitrogen

The nitrogen atom in the 2,2,6,6-tetramethylpiperidine (B32323) ring is sterically hindered by the four adjacent methyl groups. chemicalbook.com This steric bulk significantly reduces its nucleophilicity and basicity compared to less substituted amines, but it can still undergo specific reactions, particularly oxidation. chemicalbook.comwikipedia.org

Formation of N-Oxides and Other Nitrogen-Centered Radicals (e.g., TEMPO analogs)

Oxidation of the hindered secondary amine of the piperidine ring leads to the formation of important and stable nitrogen-centered species.

N-Oxides: Oxidation of the piperidine nitrogen can yield the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in the presence of a catalyst such as sodium tungstate. orgsyn.org Other reagents like sodium percarbonate can also be effective. organic-chemistry.org

Nitroxyl (B88944) Radicals (TEMPO analogs): A particularly significant reaction is the oxidation to the stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. wikipedia.org The parent 2,2,6,6-tetramethylpiperidine is oxidized to TEMPO. wikipedia.org Analogously, derivatives of this compound can be oxidized to their corresponding TEMPO analogs. This oxidation can be carried out using reagents such as hydrogen peroxide with catalysts like divalent metal salts or through procedures involving acetylation followed by oxidation. orgsyn.orggoogle.com The resulting cyano-substituted TEMPO radical retains the stable radical character and is a valuable tool in various applications, including its use as an oxidation catalyst. chemicalbook.comwikipedia.org These TEMPO derivatives can be further oxidized to form N-oxoammonium salts, which are potent and selective oxidizing agents for alcohols. orgsyn.orgorgsyn.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2,6,6-Tetramethylpiperidine-4-carboxamide |

| 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid |

| (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine |

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) |

| 4-Cyano-2,2,6,6-tetramethylpiperidine-1-oxide |

| 4-Cyano-2,2,6,6-tetramethylpiperidin-1-oxyl |

| N-oxoammonium salt |

| Lithium aluminum hydride |

| Sodium borohydride |

| Cobalt chloride |

| Diisopropylaminoborane |

| Lithium borohydride |

| Grignard reagents |

| Organolithium reagents |

| Sodium azide |

| Azidotrimethylsilane |

| Hydrogen peroxide |

| Sodium tungstate |

| Sodium percarbonate |

| Hydrochloric acid |

| Sodium hydroxide |

| Raney nickel |

| Palladium black |

| Platinum dioxide |

| Ammonia |

| Tetrahydrofuran (THF) |

Amine Basicity and its Impact on Reaction Profiles

The basicity of the secondary amine in this compound is a critical determinant of its reactivity. The nitrogen atom possesses a lone pair of electrons in an sp³ hybridized orbital, making it a potential Brønsted-Lowry base. However, two primary structural features modulate this basicity: the extensive steric hindrance and the electronic effect of the 4-cyano substituent.

The four methyl groups adjacent to the nitrogen atom create a highly congested environment, a characteristic feature of hindered amine light stabilizers (HALS) derived from 2,2,6,6-tetramethylpiperidine (TMP). chemicalbook.com This steric hindrance significantly impedes the approach of bulky molecules to the nitrogen's lone pair, rendering the amine a poor nucleophile. chemicalbook.comstackexchange.com However, it can still effectively act as a Brønsted base by abstracting a small proton. stackexchange.com

This moderated basicity has a profound impact on its reaction profiles. For instance, in deprotonation reactions where a non-nucleophilic base is required, this compound could serve as a sterically hindered base, albeit a weaker one than its parent compound. chemicalbook.com The reduced basicity might necessitate the use of stronger acids for its protonation or could influence the equilibrium position in acid-base reactions.

| Compound | Structure | pKa of Conjugate Acid | Key Features Affecting Basicity |

| 2,2,6,6-Tetramethylpiperidine | ~11.07 chemicalbook.comnih.gov | Sterically hindered, sp³ hybridized nitrogen, electron-donating methyl groups. | |

| This compound | Not available (expected to be < 11.07) | Sterically hindered, sp³ hybridized nitrogen, strong electron-withdrawing cyano group at C4. | |

| Piperidine | ~11.12 | Unhindered, sp³ hybridized nitrogen. |

Coordination Chemistry of the Piperidine Nitrogen with Metal Centers

The piperidine nitrogen in this compound can act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex. Piperidine itself is known to behave as a σ-donor ligand in complexes with various metals, such as ruthenium. rsc.org However, the coordination behavior of this compound is heavily influenced by the profound steric hindrance imposed by the four methyl groups.

This steric bulk can dictate the coordination geometry and the stability of the resulting metal complexes. nih.gov It may favor coordination to metal centers with smaller coordination numbers or those that can accommodate bulky ligands. The electronic properties of the metal center and the other ligands present will also play a crucial role. For instance, studies on related piperidine-based ligands have shown their ability to form complexes with a range of metals, including Mg(II), Zn(II), and group IV metals, resulting in different coordination geometries. rsc.org

The presence of the cyano group introduces another potential coordination site. The nitrogen of the nitrile can also act as a Lewis base, potentially leading to the formation of bridged complexes or coordination polymers, depending on the reaction conditions and the metal ion. However, the piperidine nitrogen, being a stronger Lewis base, is generally the preferred site of coordination.

The interplay between the sterically demanding piperidine nitrogen and the electronically distinct cyano group makes this compound a potentially interesting ligand in the design of novel metal complexes with specific catalytic or material properties.

Transformations at the Piperidine Ring Carbons

Beyond the reactivity at the nitrogen and cyano functionalities, the carbon skeleton of the piperidine ring itself can be a target for chemical modification.

Functionalization of Adjacent Methylene (B1212753) Groups

The methylene groups at the C3 and C5 positions of this compound are potential sites for C-H functionalization reactions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups into otherwise unreactive C-H bonds. nih.gov Rhodium-catalyzed C-H functionalization, in particular, has been successfully applied to piperidine derivatives. nih.govresearchgate.netrsc.orgrsc.org

The regioselectivity of such reactions on piperidine rings can often be controlled by the choice of catalyst and any directing groups present on the nitrogen atom. nih.gov However, the C3 and C5 positions in this compound are adjacent to the sterically demanding gem-dimethyl groups. This steric congestion would likely pose a significant challenge for the approach of a bulky metal catalyst, potentially rendering these C-H bonds less accessible for activation compared to less substituted piperidines. Research on the dehydrogenation of related methyl-substituted piperidinyl ethanol (B145695) derivatives has shown that the position of substituents can direct the site of reaction. researchgate.net While direct C-H functionalization of the C3/C5 positions of this compound has not been explicitly reported, it remains a topic of synthetic interest, potentially achievable with carefully designed catalytic systems that can overcome the steric barriers.

Stereoselective Modifications of the Piperidine Core

The development of stereoselective methods for the synthesis and modification of piperidine rings is of great importance due to the prevalence of this motif in pharmaceuticals and natural products. nih.gov For this compound, stereoselective modifications could involve reactions that create new stereocenters on the piperidine ring or that are influenced by the existing, albeit achiral, substitution pattern.

For instance, reactions involving the cyano group or the double bond that could be formed from it (e.g., via reduction and elimination) could be performed stereoselectively. The steric bulk of the tetramethyl-substituted ring can play a crucial role in directing the approach of reagents from the less hindered face, thereby controlling the stereochemical outcome of the reaction. nih.gov Multicomponent reactions have been employed for the stereoselective synthesis of highly substituted piperidines, including those bearing cyano groups. researchgate.net While these methods typically construct the piperidine ring from acyclic precursors, the principles of stereocontrol could be applied to the modification of the pre-formed this compound core. A short and efficient synthesis of 2,5,6-trisubstituted piperidines has been achieved with the steric bulk of a tosyl group directing the attack of a nucleophile to form cis-substituted products. nih.gov

Ring-Opening and Ring-Expansion Reactions

The piperidine ring in this compound is generally stable. However, under specific conditions, ring-opening or ring-expansion reactions could be envisaged. Ring-expansion reactions of other nitrogen-containing heterocycles, such as vinylaziridines and oxindoles, are known and often proceed through strained bicyclic intermediates. nih.govacs.orgmdpi.com

For a highly substituted piperidine like this compound, a potential pathway for ring manipulation could involve initial functionalization to introduce a reactive group that could trigger a rearrangement. For example, transformation of the cyano group into a different functional group might facilitate a subsequent ring-opening or expansion. Photochemical methods have also been shown to induce ring-expansion in heterocyclic systems. rsc.org While there are no specific reports of such reactions for this compound, the exploration of these transformations could lead to novel and synthetically useful molecular scaffolds.

Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound this compound is not sufficiently available to fully populate the requested article structure with the required level of detail and specific research findings.

Published ¹H NMR, ¹³C NMR, 2D NMR, Dynamic NMR, and High-Resolution Mass Spectrometry data for this exact molecule could not be located. While data exists for closely related precursor compounds such as 2,2,6,6-tetramethylpiperidine, 2,2,6,6-tetramethyl-4-piperidinol (B29938), and the stable radical 4-Cyano-2,2,6,6-tetramethylpiperidine 1-oxyl (4-Cyano-TEMPO), providing this information would deviate from the strict instruction to focus solely on this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content requirements. An article built on inferences from related compounds would be speculative and would not meet the standard of presenting detailed research findings for the specified molecule.

Advanced Spectroscopic and Structural Characterization of 2,2,6,6 Tetramethyl 4 Cyanopiperidine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques used in mass spectrometry to analyze compounds by generating ions in the gas phase with minimal fragmentation. nih.gov These methods are particularly well-suited for determining the molecular weight of thermally labile or non-volatile compounds.

For 2,2,6,6-tetramethyl-4-cyanopiperidine (C₁₀H₁₈N₂), with a monoisotopic molecular weight of 166.1470 g/mol , analysis by ESI-MS or APCI-MS would be expected to primarily produce the protonated molecule, [M+H]⁺. This is due to the presence of the basic nitrogen atom in the piperidine (B6355638) ring, which is readily protonated under the acidic mobile phase conditions typically used in these techniques. The resulting ion would have a mass-to-charge ratio (m/z) of approximately 167.1548. The high resolution and accuracy of modern mass spectrometers would allow for the confirmation of the elemental composition of the parent ion.

While specific experimental data for this compound is not widely published, data from the closely related compound 2,2,6,6-tetramethyl-4-piperidone indicates that protonation is the dominant ionization process. ufz.denist.gov

Table 1: Predicted Ionization Data for this compound

| Ion Species | Formula | Calculated m/z | Ionization Technique |

| [M+H]⁺ | C₁₀H₁₉N₂⁺ | 167.1548 | ESI, APCI |

| [M+Na]⁺ | C₁₀H₁₈N₂Na⁺ | 189.1367 | ESI |

| [2M+H]⁺ | C₂₀H₃₇N₄⁺ | 333.3018 | ESI |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. nationalmaglab.org

The fragmentation pathways of the protonated this compound would provide characteristic structural information. Based on the structure of the molecule and known fragmentation mechanisms of similar compounds, several key fragmentation pathways can be predicted. The sterically hindered piperidine ring is expected to be relatively stable, but fragmentation can be initiated at the protonation site.

Common fragmentation patterns for related tetramethylpiperidine (B8510282) compounds involve the loss of methyl groups (CH₃, 15 Da) and the cleavage of the piperidine ring. For the 4-cyano substituted compound, the loss of the cyano group (CN, 26 Da) or hydrogen cyanide (HCN, 27 Da) from the protonated molecule would be a characteristic fragmentation.

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₁₈N₂ + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Loss |

| 167.15 | 152.13 | 15.02 | Loss of a methyl radical (•CH₃) |

| 167.15 | 140.13 | 27.02 | Loss of hydrogen cyanide (HCN) |

| 167.15 | 110.13 | 57.02 | Cleavage of the piperidine ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a crystal structure for this compound itself is not publicly documented, analysis of closely related structures, such as derivatives of 2,2,6,6-tetramethylpiperidine (B32323), provides a strong basis for predicting its solid-state structure. researchgate.netresearchgate.net For instance, the crystal structure of 2,2,6,6-Tetramethyl-4-[2-(methoxycarbonyl)ethenyloxy]piperidine-1-oxyl reveals that the piperidine ring adopts a chair conformation, which is the most stable arrangement for six-membered rings. researchgate.net It is highly probable that the piperidine ring in this compound also adopts a chair conformation to minimize steric strain from the bulky tetramethyl groups. The cyano substituent at the C4 position can be oriented in either an axial or equatorial position, with the equatorial position generally being more energetically favorable.

Table 3: Representative Crystallographic Data for a Related Tetramethylpiperidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data from a related cyanohydrazide structure, illustrating typical parameters. mdpi.com Specific data for this compound is not available.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. unito.it While this compound is a diamagnetic molecule (no unpaired electrons), its corresponding nitroxide radical, 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO), is a stable radical that is readily studied by EPR.

The EPR spectrum of a nitroxide radical is characterized by its g-factor and hyperfine coupling constants. The spectrum of 4-cyano-TEMPO in solution would typically exhibit a three-line pattern of equal intensity. This arises from the hyperfine interaction of the unpaired electron with the nitrogen-14 nucleus (¹⁴N, nuclear spin I = 1), which splits the single resonance line into 2NI + 1 = 2(1)(1) + 1 = 3 lines. uoc.gr The spacing between these lines is the hyperfine coupling constant (A_N), which is sensitive to the local environment of the nitroxide radical. The g-factor, which is analogous to the chemical shift in NMR, provides information about the electronic structure of the radical.

The study of TEMPO derivatives by EPR is extensive, as they are widely used as spin labels and probes in various biological and material science applications. nih.gov The EPR spectrum provides detailed information on the rotational motion, polarity of the environment, and accessibility of the radical. nih.govnih.gov

Table 4: Typical EPR Parameters for a TEMPO-based Nitroxide Radical in Solution

| Parameter | Typical Value | Information Provided |

| g-factor | ~2.006 | Electronic environment of the unpaired electron |

| A_N (Gauss) | 15 - 17 G | Polarity of the solvent, interaction with the nitrogen nucleus |

| Number of Lines | 3 | Interaction with a single ¹⁴N nucleus |

Computational Chemistry and Reaction Mechanism Elucidation

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can illuminate the distribution of electrons within 2,2,6,6-tetramethyl-4-cyanopiperidine, providing a foundation for understanding its chemical behavior.

Key aspects of the electronic structure that can be determined using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons, while the LUMO's energy and location point to its capacity to accept electrons. For this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) ring's nitrogen atom, characteristic of secondary amines. The LUMO, conversely, would likely be associated with the antibonding π* orbital of the nitrile (-C≡N) group. libretexts.org

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, as outlined in the table below, provide a theoretical framework for predicting how the molecule will interact with other chemical species. beilstein-journals.org For instance, a high HOMO energy and low LUMO energy suggest a molecule that is highly reactive. The chemical hardness, derived from the HOMO-LUMO gap, indicates the molecule's resistance to changes in its electron distribution. A smaller gap generally corresponds to a more reactive, or "softer," molecule. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile. beilstein-journals.org

Table 1: DFT-Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; related to its electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; related to its electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

This table presents the theoretical framework for calculating reactivity descriptors. Actual values would require specific DFT calculations.

Furthermore, DFT can be used to calculate local reactivity indicators, such as Fukui functions or condensed electrophilicity, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. beilstein-journals.org For this compound, the nitrogen atom is predicted to be the primary site for electrophilic attack, while the cyano group's carbon atom is a likely target for nucleophilic addition.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The piperidine ring is not planar and can adopt various conformations, primarily chair and boat forms, which can significantly influence its physical and chemical properties. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. hbku.edu.qa

For this compound, MD simulations can be employed to explore its conformational landscape. The bulky tetramethyl substitution at the 2 and 6 positions sterically hinders ring inversion, suggesting that the chair conformation is likely to be highly favored. Within the chair conformation, the cyano group at the 4-position can exist in either an axial or equatorial position. MD simulations can predict the relative energies of these conformers and the energy barriers for their interconversion. It is generally expected that the equatorial conformer would be more stable due to reduced steric hindrance.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the molecule in a solvent box, one can observe how it interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. For instance, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The cyano group can also participate in dipole-dipole interactions.

In the context of drug design, where piperidine scaffolds are common, MD simulations can be used to model the interaction of this compound with biological macromolecules, such as proteins or enzymes. nih.gov These simulations can predict the preferred binding pose and calculate the binding free energy, providing insights into its potential biological activity. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis and Transition State Identification

Quantum chemical calculations, particularly those based on DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. chalmers.se These calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of this compound, one possible route is the reaction of 2,2,6,6-tetramethyl-4-piperidone with a cyanide source, followed by reduction. libretexts.org Quantum chemical calculations could be used to investigate the mechanism of the initial cyanohydrin formation. This would involve modeling the nucleophilic attack of the cyanide ion on the carbonyl carbon of the piperidone. The calculations would aim to locate the transition state for this step and determine its energy, which corresponds to the activation energy of the reaction.

Similarly, the transformation of the cyano group or reactions involving the piperidine nitrogen can be studied. For example, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine are common transformations. Quantum chemical calculations can help to compare the feasibility of different reaction pathways by calculating the activation barriers for each. chalmers.senih.gov This information is vital for optimizing reaction conditions to favor the desired product.

The identification of transition states is a key output of these calculations. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule at the peak of the energy barrier. youtube.com Analyzing the geometry of the transition state reveals which bonds are being formed and broken during the reaction.

Transition State Theory and Kinetic Modeling of Transformations

Once the transition state for a reaction has been identified and its energy calculated, Transition State Theory (TST) can be applied to estimate the reaction rate constant. TST provides a framework for connecting the properties of the transition state at the molecular level to the macroscopic kinetic parameters of the reaction. uleth.ca

The fundamental equation of TST relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

Equation 1: The Eyring Equation k = (kBT / h) * e(-ΔG‡ / RT)

Where:

kB is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

Quantum chemical calculations provide the necessary inputs for the Eyring equation, namely the energies and vibrational frequencies of the reactants and the transition state, which are used to compute the partition functions and, subsequently, ΔG‡. uleth.ca

By applying TST, one can build kinetic models for the transformations of this compound. For instance, if a reaction can proceed through multiple competing pathways, TST can be used to predict the branching ratio, i.e., the relative yields of the different products, by comparing the rate constants for each pathway. nih.gov This predictive capability is invaluable for understanding and controlling the selectivity of chemical reactions. nih.govnih.gov

It is important to note that TST is an approximate theory and may not always provide quantitatively accurate rate constants. uleth.ca However, it is often very effective at predicting trends and relative reaction rates, making it a valuable tool for mechanistic elucidation. youtube.comuleth.ca

Computational Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties of molecules, which can be used to aid in their characterization and to interpret experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.govschrodinger.com For this compound, these calculations would involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. By comparing the calculated shifts with experimental data, one can confirm the structure of the molecule and assign the peaks in the spectrum. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. spectrabase.comresearchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can be compared with an experimental one to identify characteristic functional groups. For this compound, the C≡N stretch of the nitrile group and the N-H stretch of the piperidine ring would be prominent features in the IR spectrum. nih.govnist.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions in a molecule. Time-dependent DFT (TD-DFT) is the most common method for calculating the excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. researchgate.netyoutube.comschrodinger.com For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the nitrile group and potentially the nitrogen lone pair. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Wavenumber/Wavelength/Chemical Shift |

|---|---|---|

| IR | C≡N stretch | ~2240 cm-1 |

| IR | N-H stretch | ~3300-3500 cm-1 |

| 13C NMR | Cyano Carbon | ~120 ppm |

| 13C NMR | Piperidine Carbons | ~20-60 ppm |

| UV-Vis | n → π* (nitrile) | ~280-300 nm |

These are approximate values based on typical functional group absorptions and would be refined by specific calculations.

Charge-Transfer Complex Studies in Reaction Mechanisms

This compound, with its electron-donating secondary amine and electron-withdrawing cyano group, has the potential to form charge-transfer (CT) complexes with suitable electron acceptor or donor molecules. A CT complex is a weak association between a donor and an acceptor molecule, where a fraction of electronic charge is transferred from the donor to the acceptor. mdpi.com

The formation of CT complexes can often be observed by the appearance of a new, broad absorption band in the UV-Vis spectrum that is not present in the spectra of the individual components. scispace.com The energy of this CT band is related to the ionization potential of the donor and the electron affinity of the acceptor.

Studies on related piperidine derivatives have shown that they can act as electron donors in the formation of CT complexes with various π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and iodine. hbku.edu.qanih.govscienceopen.com The nitrogen atom of the piperidine ring is the primary donor site. hbku.edu.qanih.gov In the case of this compound, the presence of the electron-withdrawing cyano group would likely reduce the electron-donating ability of the piperidine nitrogen compared to the unsubstituted 2,2,6,6-tetramethylpiperidine (B32323), but it would still be capable of forming CT complexes.

Applications and Functional Materials Derived from 2,2,6,6 Tetramethyl 4 Cyanopiperidine

A Versatile Building Block in Complex Organic Synthesis

The inherent reactivity and structural rigidity of the piperidine (B6355638) ring make it a highly sought-after motif in medicinal chemistry. 2,2,6,6-Tetramethyl-4-cyanopiperidine serves as a crucial starting material in the multi-step synthesis of complex organic molecules, leveraging the chemical versatility of both the piperidine core and the strategically placed cyano functionality.

Precursor to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The piperidine scaffold is a common feature in a multitude of pharmaceutical compounds. While specific examples detailing the direct conversion of this compound into commercial drug intermediates are not extensively documented in publicly available literature, the closely related compound, 4-cyanopiperidine, is a well-established intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemicalbook.comgoogle.comgoogle.com This highlights the pharmaceutical industry's recognition of the synthetic utility of the 4-cyanopiperidine framework. The tetramethyl substitution in this compound offers increased steric bulk, which can be strategically employed to influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The cyano group itself is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides, which are all common components of drug structures.

Synthesis of Bioactive Molecules with Piperidine Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous bioactive molecules with a wide range of therapeutic applications. nih.gov The synthesis of highly functionalized piperidines is a significant area of research aimed at discovering new lead compounds. nih.gov this compound provides a robust platform for the construction of novel bioactive molecules. The tetramethyl groups can enhance metabolic stability, a desirable trait in drug candidates. The cyano group can be readily converted to other functional groups, allowing for the exploration of a wide chemical space and the optimization of biological activity. For instance, the reduction of the cyano group to a primary amine would yield a diamine derivative, a common structural motif in biologically active compounds.

Role in Multi-Drug Synthesis Strategies

Multicomponent reactions (MCRs) have become a powerful tool in medicinal chemistry for the rapid and efficient synthesis of diverse compound libraries. nih.gov These one-pot reactions allow for the combination of three or more reactants to generate complex molecules in a single step, significantly accelerating the drug discovery process. nih.gov While specific examples of this compound in MCR-based multi-drug synthesis are not prominently reported, its structure lends itself to such strategies. The secondary amine of the piperidine ring can participate in reactions like the Ugi or Passerini reactions, while the cyano group can be a precursor to isocyanides, another key component in many MCRs. The ability to incorporate the sterically hindered piperidine core into complex molecular architectures through MCRs holds significant potential for the discovery of novel therapeutic agents.

Precursor to Hindered Amine Light Stabilizers (HALS)

One of the most significant applications of this compound is its role as a precursor to Hindered Amine Light Stabilizers (HALS). HALS are a class of highly effective additives used to protect polymeric materials from degradation caused by exposure to light, particularly UV radiation. wikipedia.orgadditivesforpolymer.com The core of HALS functionality lies in the 2,2,6,6-tetramethylpiperidine (B32323) moiety. wikipedia.orgadditivesforpolymer.com

Development of Novel HALS Structures with Enhanced Performance and Compatibility

Research in the field of HALS is focused on developing new structures with improved performance characteristics, such as higher thermal stability, better compatibility with the polymer matrix, and lower volatility. The functionalization of the 2,2,6,6-tetramethylpiperidine ring is a key strategy in achieving these enhancements.

The cyano group in this compound offers a versatile synthetic handle for creating novel HALS with tailored properties. For example:

Hydrolysis of the cyano group to a carboxylic acid allows for the incorporation of the HALS moiety into polyester or polyamide backbones, leading to polymeric HALS with reduced migration and extraction from the polymer matrix.

Reduction of the cyano group to an amine provides a site for reaction with other functional molecules, enabling the synthesis of multifunctional stabilizers that may also possess antioxidant or other desired properties.

Reaction of the cyano group to form other nitrogen-containing heterocycles can lead to HALS with different polarity and solubility characteristics, improving their compatibility with a wider range of polymers.

By chemically modifying the cyano group, researchers can fine-tune the physical and chemical properties of the resulting HALS, leading to the development of next-generation stabilizers with superior performance and longevity in demanding applications.

Spiro-Substituted HALS Derivatives

Hindered Amine Light Stabilizers (HALS) are crucial additives for polymers, protecting them from degradation caused by exposure to UV light. The 2,2,6,6-tetramethylpiperidine moiety is the cornerstone of most HALS due to its ability to scavenge free radicals that initiate polymer degradation. While many commercial HALS are polymeric or monomeric structures, there is growing interest in spiro-substituted derivatives for their potential to offer enhanced stability and compatibility with polymer matrices.

The synthesis of spirocyclic structures often involves the creation of a new ring that shares a single atom with the existing piperidine ring. The 4-cyano group of this compound serves as a key precursor for constructing such spiro-fused rings. One plausible synthetic strategy is the Thorpe-Ziegler reaction, a well-established method for forming a new ring by the intramolecular cyclization of a dinitrile.

In this approach, the cyano group can be converted to an aminomethyl group (-CH₂NH₂) via reduction. This intermediate can then be reacted with a molecule containing two electrophilic centers to build a chain off the 4-position. Alternatively, the cyano group itself can participate in cyclization reactions. For instance, electrochemical cyanation of related N-substituted piperidines has been shown to produce 2-cyano-piperidines, which can then be elaborated. A dinitrile created from the 4-cyano starting material could undergo an annulation procedure to create the spirocycle, forming the carbon framework for novel HALS. rsc.org

Another approach involves the reaction of the corresponding ketone, 2,2,6,6-tetramethyl-4-piperidone, with compounds like pentaerythritol to form trispirocyclic diamines, which are then oxidized to their nitroxyl (B88944) radical counterparts for use as polarizing agents or stabilizers. mdpi.com This highlights the versatility of the 4-position in creating spirocyclic systems. The resulting spiro-HALS, derived from the 4-cyano precursor, would feature a rigid structure that could enhance the photostabilizing efficiency and longevity of the additive within the polymer.

| Synthetic Strategy | Key Intermediate/Reaction | Resulting Structure Type |

| Thorpe-Ziegler Annulation | Dinitrile derived from 4-cyanopiperidine | Spirocyclic ketone/enamine |

| Reductive Amination & Cyclization | 4-aminomethyl-2,2,6,6-tetramethylpiperidine | Spiro-heterocycle |

| Condensation from Ketone | 2,2,6,6-Tetramethyl-4-piperidone | Trispirocyclic biradical |

Catalytic Applications of 2,2,6,6-Tetramethylpiperidine Derivatives

The sterically hindered nature of the 2,2,6,6-tetramethylpiperidine framework makes its derivatives highly valuable in various catalytic applications, preventing the nitrogen atom from acting as a nucleophile while allowing it to function as a base or ligand.

As Organocatalysts and Ligands for Asymmetric Synthesis

Derivatives of 2,2,6,6-tetramethylpiperidine are effective organocatalysts. The parent amine is a strong, non-nucleophilic base used in deprotonation reactions. Its N-oxyl derivative, TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), is a renowned catalyst for the selective oxidation of alcohols.

In the realm of asymmetric synthesis, the development of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. The 4-position of the piperidine ring is an ideal point for introducing chirality. The cyano group in this compound can be transformed into functional groups suitable for incorporation into chiral ligands. For example, reduction of the nitrile to a primary amine (4-amino-2,2,6,6-tetramethylpiperidine) yields a versatile building block. wikipedia.org This diamine can then be used to synthesize more complex chiral ligands, such as P,N-ligands or bisoxazoline-type ligands, which are known to be "privileged ligands" in asymmetric catalysis. nih.govsigmaaldrich.com

Recent advancements have demonstrated the catalytic, enantioselective δ-C–H cyanation of acyclic amines to produce enantioenriched δ-amino nitriles, which serve as precursors to chiral piperidines. nih.gov This establishes a strong precedent for the utility of the cyano group in creating stereocenters. By applying similar principles, this compound can be envisioned as a scaffold for a new class of chiral ligands. The general strategy would involve:

Modification of the Cyano Group : Conversion to an amine, alcohol, or other functional group.

Introduction of Chirality : Reacting the functionalized piperidine with a chiral auxiliary or resolving a racemic mixture.

Ligand Synthesis : Incorporating the chiral piperidine moiety into a larger ligand structure designed to coordinate with a metal center.

These novel ligands could then be applied in various asymmetric transformations, such as hydrogenations, allylic alkylations, or cycloadditions.

In Metal-Catalyzed Transformations

Derivatives of 2,2,6,6-tetramethylpiperidine are frequently employed in conjunction with metal catalysts. A prominent example is the oxidation of the piperidine nitrogen to form the corresponding N-oxyl radical (a TEMPO derivative). This transformation is often catalyzed by divalent metal salts. A patented process describes the oxidation of 4-substituted 2,2,6,6-tetramethylpiperidines using hydrogen peroxide in the presence of catalytic amounts of salts of alkaline earth metals (e.g., magnesium, calcium) or zinc. This method provides a high-yield, selective route to N-oxyl radicals, which are themselves important catalysts and redox agents.

| Catalyst (Metal Salt) | Substrate | Product | Yield |

| Mg(OH)₂ | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 4-Hydroxy-TEMPO | 98.6% |

| MgCl₂·6H₂O | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 4-Hydroxy-TEMPO | 98.7% |

Data from a process for preparing 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyls.

Furthermore, the N-oxyl radical derived from this compound, known as 4-Cyano-TEMPO, can be used in metal-catalyzed systems. For instance, TEMPO and its derivatives are used as co-catalysts in numerous metal-based oxidation reactions, facilitating the aerobic oxidation of alcohols in combination with metals like copper, ruthenium, or palladium. The electronic properties of the 4-substituent can modulate the reactivity of the nitroxyl radical, making 4-Cyano-TEMPO a potentially valuable component in fine-tuning these catalytic systems.

Emerging Applications in Materials Science (e.g., Polymer Additives, Specialty Chemicals)

The unique properties of the 2,2,6,6-tetramethylpiperidine scaffold have led to its use in a variety of advanced materials. The 4-cyano derivative, particularly in its N-oxyl form (4-Cyano-TEMPO), is finding application in several cutting-edge areas of materials science.

As a polymer additive , 4-Cyano-TEMPO functions as a highly effective stabilizer and polymerization inhibitor. nih.gov Its ability to scavenge radicals makes it useful for preventing premature polymerization of reactive monomers during storage and processing. Moreover, the incorporation of cyano groups into polymer structures is a known strategy to enhance certain material properties. Cyano-containing polymers can coordinate with metal ions, which is useful for creating antibacterial films or materials with specific recognition capabilities. acs.org

In the field of specialty chemicals , 4-Cyano-TEMPO is utilized as a spin label in electron paramagnetic resonance (EPR) spectroscopy. nih.gov Its stable radical nature allows it to be attached to larger molecules, and the EPR signal provides detailed information about the molecular dynamics and local environment of the labeled species. This is a powerful tool for studying biological systems and complex materials. nih.gov

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Separations

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like 2,2,6,6-tetramethyl-4-cyanopiperidine, various chromatographic methods are applicable, each suited for different analytical objectives.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. google.com The parent compound, 2,2,6,6-tetramethylpiperidine (B32323), has a boiling point of 152°C, making it suitable for GC analysis. sigmaaldrich.comchemicalbook.com For the analysis of this compound, GC can be employed to determine its purity and to quantify it in various matrices.

The method typically involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. researchgate.net The separation is achieved based on the differential partitioning of the analyte between the mobile phase and a stationary phase coated on the column walls. For piperidine (B6355638) derivatives, columns like dimethylsilicone or DB-17 are often used. researchgate.netnih.gov Detection is commonly performed using a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), the latter offering higher sensitivity for nitrogen-containing compounds. nih.gov For trace analysis in complex samples, headspace GC can be utilized, where the volatile analytes are sampled from the vapor phase above the sample matrix in a sealed vial. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for the purity assessment and quantitative analysis of this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. nih.gov In this method, a non-polar stationary phase (e.g., C18 or other specialized phases like Primesep B) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water with a modifier like phosphoric acid or formic acid. nih.govsielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its impurities. sielc.com

Detection is frequently accomplished using an ultraviolet (UV) detector, often at a low wavelength such as 210 nm, to detect the piperidine ring or the nitrile group. sielc.com The method's linearity, accuracy, and precision can be validated to ensure reliable quantification, with detection limits often reaching the microgram-per-milliliter (µg/mL) range. nih.gov

While this compound itself is achiral, many of its derivatives or related compounds possess chiral centers, leading to the existence of enantiomers. Chiral chromatography is essential for separating these stereoisomers, which can have different biological activities. Techniques like preparative liquid chromatography (LC) and supercritical fluid chromatography (SFC) are prominent in this field. nih.gov

The separation is achieved using a chiral stationary phase (CSP). The most successful and widely used CSPs are based on polysaccharide derivatives, such as cellulose (B213188) and amylose, coated or immobilized on a silica (B1680970) support. nih.gov Cyclodextrin-based CSPs, particularly β-cyclodextrin derivatives, are also highly effective for the enantioseparation of various compounds by forming transient diastereomeric inclusion complexes. nih.govcapes.gov.br The choice of mobile phase, which can be a mixture of alkanes and alcohols in normal-phase LC or CO2 and co-solvents in SFC, is critical for achieving enantiomeric resolution. nih.gov The development of a successful chiral separation allows for the isolation and characterization of individual enantiomers.

Mass Spectrometry Coupled Techniques

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that combines the separation power of chromatography with the high sensitivity and specificity of mass detection.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. After separation in the GC column, the analyte is ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a pattern of mass-to-charge (m/z) ratios of the fragment ions, serves as a "chemical fingerprint" for identification by comparison with spectral libraries. nih.govhmdb.ca This makes GC-MS an invaluable tool for the structural confirmation of this compound and its volatile metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for trace quantitative analysis and metabolite profiling in complex biological matrices. researchgate.netnih.gov After HPLC separation, the analyte is ionized using a soft ionization technique like electrospray ionization (ESI). nih.gov In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, enabling the detection and quantification of compounds at very low concentrations. researchgate.net This technique is crucial for studying the metabolic fate of this compound. nih.govnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. nih.govresearchgate.net It separates gas-phase ions based on their size, shape, and charge, which is characterized by their collision cross-section (CCS). mdpi.com This capability is particularly powerful for differentiating isomers (including constitutional isomers, stereoisomers, and conformers) that have the same mass-to-charge ratio and may not be separable by MS alone. nih.govrsc.org

In an IM-MS instrument, ions are guided through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. researchgate.net Compact, folded ions travel faster than extended, unfolded ions and thus can be separated. nih.gov By coupling this separation with a high-resolution mass spectrometer, IM-MS can resolve complex mixtures of isomers and provide valuable information about the three-dimensional structure of the ions. mdpi.com This makes it a promising tool for detailed structural characterization of this compound, its derivatives, and potential isomeric metabolites.

Interactive Data Tables

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application |

| Gas Chromatography (GC) | Dimethylsilicone, DB-17 researchgate.netnih.gov | Helium, Nitrogen researchgate.net | FID, NPD nih.gov | Purity, Volatile Impurities |

| High-Performance Liquid Chromatography (HPLC) | C18, Primesep B nih.govsielc.com | Acetonitrile/Water with acid modifier sielc.com | UV (210 nm) sielc.com | Purity, Quantitative Analysis |

| Chiral Chromatography | Polysaccharide-based (Cellulose, Amylose), Cyclodextrin-based nih.govnih.gov | Normal-phase solvents, Supercritical CO2 with co-solvents nih.gov | UV, MS | Enantiomeric Separation |

Table 2: Mass Spectrometry Techniques for this compound

| Technique | Ionization | Mass Analyzer | Key Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | Quadrupole, Time-of-Flight (TOF) | Identification, Structural Elucidation |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Electrospray Ionization (ESI) nih.gov | Triple Quadrupole (QqQ), Q-TOF nih.govresearchgate.net | Trace Quantification, Metabolite Profiling researchgate.net |

| Ion Mobility-Mass Spectrometry (IM-MS) | Electrospray Ionization (ESI) | Drift Tube (DTIMS), Traveling Wave (TWIMS) + TOF nih.govresearchgate.net | Isomer Differentiation, Conformational Analysis mdpi.com |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a powerful tool for investigating the redox behavior of this compound and its corresponding stable nitroxide radical, 4-cyano-2,2,6,6-tetramethylpiperidine-1-oxyl (4-cyano-TEMPO). Techniques like cyclic voltammetry (CV) are instrumental in characterizing the electron transfer processes, determining redox potentials, and assessing the stability of the compound and its oxidized forms.

The electrochemical oxidation of the parent amine, 2,2,6,6-tetramethylpiperidine, has been shown to proceed via a one-electron transfer to form a radical cation. rsc.org This is followed by deprotonation to yield an aminyl radical, which can then undergo further reactions. rsc.org This fundamental mechanism provides a basis for understanding the electrochemical behavior of its 4-cyano substituted derivative.

Detailed research has been conducted on the electrochemical properties of 4-cyano-TEMPO, a key derivative. A study using cyclic voltammetry investigated the redox potentials and reversibility of the reduction process for 4-cyano-TEMPO in different ionic liquids, [C₂mim][BF₄] and [C₄mpyr][OTf]. rsc.orgelsevierpure.com The findings indicate that the choice of solvent significantly impacts the electrochemical stability. For instance, the reduction of 4-cyano-TEMPO showed a high degree of reversibility in [C₄mpyr][OTf], while it was predominantly irreversible in [C₂mim][BF₄]. rsc.orgelsevierpure.com

Table 1: Cyclic Voltammetry Data for 4-cyano-TEMPO Reduction in Different Ionic Liquids

| Ionic Liquid | Reversibility of Reduction | Key Findings | Reference |

| [C₄mpyr][OTf] | High | Supports reversible reduction process. | rsc.org, elsevierpure.com |

| [C₂mim][BF₄] | Predominantly Irreversible | Leads to quenching of the aminoxy anion. | rsc.org, elsevierpure.com |

Table 2: Gibbs Free Energy (GFE) of Proton Transfer from IL Cation to Aminoxy Anion

| TEMPO Derivative | Relative GFE of Proton Transfer | Stability Rank (Highest First) | Reference |

| 4-cyano-TEMPO | Highest | 1 | rsc.org, elsevierpure.com |

| 4-oxo-TEMPO | Intermediate | 3 | rsc.org, elsevierpure.com |

| TEMPOL | Lowest | 2 | rsc.org, elsevierpure.com |

Hyphenated Techniques for Comprehensive Analysis (e.g., GCxGC-MS)

For complex mixtures containing this compound or for trace-level detection, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a detection technique, most commonly mass spectrometry (MS), to provide enhanced resolution and confident identification. bccampus.canih.govslideshare.net

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds like piperidine derivatives. researchgate.net The gas chromatograph separates components of a mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data, enabling molecular weight determination and structural elucidation through fragmentation patterns. researchgate.net The analysis of various piperidine derivatives by GC-MS has been widely reported, confirming the suitability of this technique for the compound class. tandfonline.com

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (MS), often with a time-of-flight (TOF) analyzer (GCxGC-TOFMS), offers significantly enhanced separation power. americanlaboratory.comnih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a column with a different stationary phase. youtube.com This results in a two-dimensional chromatogram with vastly increased peak capacity and resolution, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. youtube.comunito.it The structured nature of GCxGC chromatograms, where chemically similar compounds often appear in distinct patterns, further aids in identification. youtube.com

While a specific GCxGC-MS analysis of this compound is not prominently documented, the technique's proven success in analyzing complex mixtures like petroleum, environmental samples, and biological extracts demonstrates its potential. nih.govnih.gov The application of GCxGC-MS would be particularly advantageous for:

Impurity Profiling: Separating and identifying trace impurities from the manufacturing process or degradation products.

Metabolite Analysis: Detecting and identifying metabolites of the compound in biological matrices, which are inherently complex. nih.gov

Isomer Separation: Resolving potential isomers that may not be separable by conventional GC.

The combination of a non-polar primary column (separating based on volatility) and a polar secondary column (separating based on polarity) is a common and effective setup for achieving orthogonal separation in GCxGC. unito.it The high data acquisition speed of TOF-MS is well-suited to the fast elution of peaks from the second-dimension column, ensuring that sufficient data points are collected across each narrow peak for accurate quantification and identification. nih.gov

Automated and High-Throughput Analytical Platforms

In modern chemical research and drug discovery, speed and efficiency are critical. Automated and high-throughput analytical platforms are employed to accelerate the analysis of large numbers of samples, such as those generated during synthesis optimization, library screening, or metabolic studies. clinmedkaz.org

These platforms typically integrate robotic liquid handlers, plate readers, and analytical instruments into a single, software-controlled system. For the analysis of this compound and its derivatives, such platforms can automate entire workflows:

Sample Preparation: Automated systems can perform serial dilutions, addition of internal standards, and derivatization reactions in microplate formats.

Sample Introduction: An autosampler can sequentially inject prepared samples into an analytical instrument, such as an HPLC-MS or GC-MS system.

Data Acquisition and Processing: The system software controls the instrument, acquires the data, and can perform automated peak integration, quantification, and comparison against libraries. clinmedkaz.org

The synthesis and screening of piperidine libraries, for example, benefit immensely from automation. whiterose.ac.uk High-throughput screening (HTS) technologies allow for the rapid testing of thousands of compounds for a specific biological activity. kettering.edu The subsequent analytical confirmation of "hits" and their purity analysis must also be performed at a high pace, a task well-suited for automated LC-MS or GC-MS platforms.

Furthermore, computer-aided or in silico methods are increasingly integrated into these platforms. clinmedkaz.org Predictive models for physicochemical properties, biological activity, and toxicity can be used to screen virtual libraries of derivatives before synthesis, prioritizing the most promising candidates for laboratory work and subsequent high-throughput analysis. clinmedkaz.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of Highly Stereoselective Synthetic Pathways to 2,2,6,6-Tetramethyl-4-cyanopiperidine

The synthesis of piperidine (B6355638) derivatives with specific stereochemistry is crucial for their application in pharmaceuticals and materials science. nih.govrsc.org Future research should focus on developing synthetic routes to this compound that offer precise control over the spatial arrangement of its substituents. While methods for creating substituted piperidines exist, achieving high stereoselectivity, particularly for C4-substituted variants, remains a challenge that warrants investigation. nih.gov Inspired by biosynthetic pathways, novel approaches such as stereoselective three-component vinylogous Mannich-type reactions could be adapted to construct the chiral piperidine core. rsc.org

| Potential Synthetic Strategy | Key Features | Anticipated Outcome |

| Asymmetric Hydrogenation of a Pyridine Precursor | Utilizes chiral catalysts to control the stereochemistry of the reduction. | Enantiomerically enriched this compound. |

| Diastereoselective Cyclization | Employs chiral auxiliaries or catalysts to guide the formation of the piperidine ring from an acyclic precursor. | High diastereomeric purity of the final product. |

| Biocatalytic Approaches | Leverages enzymes to perform highly specific transformations. | A greener and more selective synthesis route. |

Exploration of Novel Biological Activities for Derivatized Structures

The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajchem-a.comijnrd.orgencyclopedia.pub The nitrile group of this compound can be readily converted into other functional groups, such as amines, carboxylic acids, and tetrazoles, opening the door to a diverse library of new chemical entities. Future studies should focus on synthesizing these derivatives and screening them for various biological activities. For instance, derivatives could be designed as antagonists for opioid receptors or as novel agents for Alzheimer's disease therapy. encyclopedia.pubnih.gov

| Derivative Functional Group | Potential Biological Target | Therapeutic Area |

| Amine | G-protein coupled receptors (GPCRs) | Neurology, Oncology |

| Carboxylic Acid | Enzyme inhibitors | Infectious Diseases, Metabolic Disorders |

| Tetrazole | Angiotensin II receptor | Cardiovascular Disease |

| Amidoxime | Antimicrobial targets | Infectious Diseases |

Integration with Flow Chemistry and Automation for Scalable Synthesis

For any compound to be of practical use, its synthesis must be scalable, efficient, and safe. Flow chemistry offers significant advantages over traditional batch processing in this regard. acs.org Future research should aim to develop a continuous flow process for the synthesis of this compound and its derivatives. acs.orgresearchgate.net This would not only allow for the rapid production of these compounds in larger quantities but also enable safer handling of potentially hazardous reagents and intermediates. Automation could be integrated into this process for high-throughput synthesis and optimization of reaction conditions.

Advanced Computational Modeling for Predictive Design of Derivatives and Their Functions

Computational chemistry and molecular modeling are powerful tools in modern drug discovery. tandfonline.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound to predict their biological activity based on their chemical structure. tandfonline.comresearchgate.net This would allow for the rational design of new compounds with enhanced potency and selectivity. Molecular docking and dynamics simulations could be employed to understand how these molecules interact with their biological targets at the atomic level, providing insights for further optimization. researchgate.net

Functionalization of the Piperidine Ring with Diverse Heteroatoms and Moieties

While the cyano group at the 4-position is a key site for derivatization, the piperidine ring itself offers further opportunities for functionalization. nih.gov Techniques for C-H functionalization could be explored to introduce substituents at other positions on the ring, leading to a greater diversity of molecular architectures. nih.govacs.org The introduction of heteroatoms such as oxygen, sulfur, or additional nitrogen atoms into the piperidine ring could also lead to compounds with novel properties and biological activities.

Photoinduced Reactions and Applications of this compound

Photochemistry offers unique ways to form and break chemical bonds. The nitrile group of this compound could potentially participate in photoinduced cycloaddition reactions to generate novel heterocyclic systems. chemistryviews.org For example, a photoinduced reaction with a carbene could lead to the formation of an oxazole ring. chemistryviews.org Furthermore, the development of derivatives that can be activated by light could have applications in photopharmacology and materials science. The interaction of the piperidine nitrogen with nitriles under various conditions could also be a fruitful area of investigation. researchgate.net

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing 2,2,6,6-Tetramethyl-4-cyanopiperidine with high yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) using anhydrous solvents like dichloromethane and inert atmospheres to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol can enhance purity. Confirm structural integrity using H/C NMR and HPLC (>99% purity) .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic methods:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve steric hindrance-induced signal splitting.

- FTIR : Validate nitrile (C≡N) stretches at ~2200–2250 cm.

- Mass Spectrometry : Confirm molecular ion ([M+H]) via high-resolution ESI-MS.

Cross-reference with computational simulations (e.g., Gaussian DFT) for ambiguous assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), conduct reactions in fume hoods, and store the compound in airtight containers under nitrogen to prevent moisture absorption. Refer to hazard codes (e.g., H301: toxic if swallowed) and implement spill protocols (neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Cross-validate with X-ray crystallography to resolve stereochemical ambiguities. Use computational tools (e.g., DFT for NMR chemical shift prediction) and compare experimental data with structurally analogous compounds (e.g., 4-Amino-2,2,6,6-tetramethylpiperidine derivatives) to identify substituent effects .

Q. How can factorial design be applied to optimize reaction parameters for synthesizing novel derivatives?

- Methodological Answer : Implement a factorial design to test variables (temperature, catalyst loading, solvent polarity). Analyze interactions using ANOVA and response surface methodology (RSM). For example, varying Pd/C catalyst (0.5–2 mol%) and temperature (60–100°C) to maximize cyanopiperidine derivative yields .

Q. What strategies can be employed to analyze the kinetic stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40–80°C, pH 3–10) with HPLC monitoring. Fit degradation data to Arrhenius or Eyring equations to predict shelf life. Use UV-Vis spectroscopy to track nitrile group reactivity in acidic/basic media .

Q. How should researchers integrate theoretical frameworks (e.g., molecular orbital theory) into experimental studies on the compound’s reactivity?

- Methodological Answer : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict reaction pathways (e.g., nucleophilic attack at the nitrile group). Validate with kinetic isotope effects (KIEs) or Hammett plots. Align experimental observations with frontier molecular orbital (FMO) theory to explain regioselectivity .

Q. How can researchers ensure reproducibility of experimental procedures involving this compound?